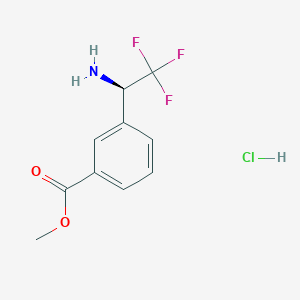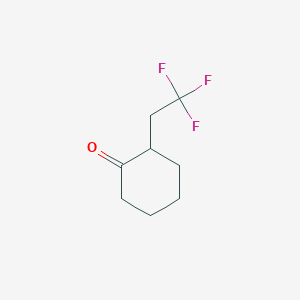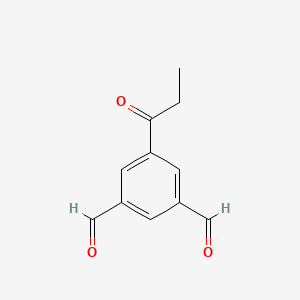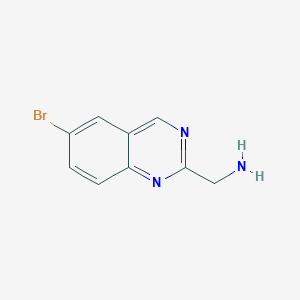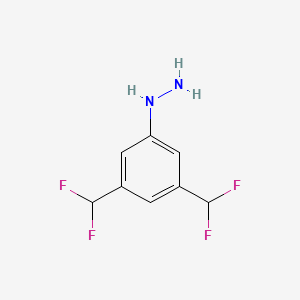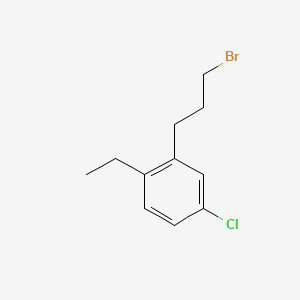
1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxybenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.
化学反応の分析
Types of Reactions
1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Condensation Reactions: The chloropropanone moiety can participate in aldol condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups like amines or thiols.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
科学的研究の応用
1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloropropanone moiety can also interact with proteins and other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
1-(5-Bromomethyl-2-methoxyphenyl)-3-chloropropan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Bromomethyl-2-ethoxyphenyl)-3-chloropropan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
1-(5-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC名 |
1-[5-(bromomethyl)-2-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-4-3-9(7-13)5-10(12)6-11(15)8-14/h3-5H,2,6-8H2,1H3 |
InChIキー |
WJEWLGQGSDRELC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CBr)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


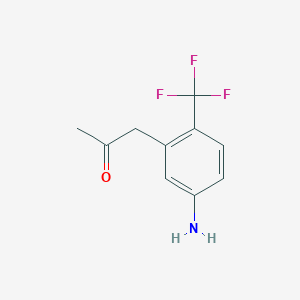
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
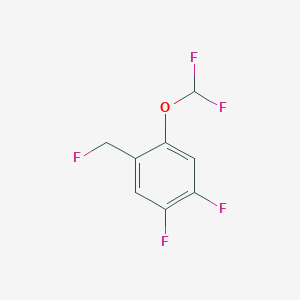
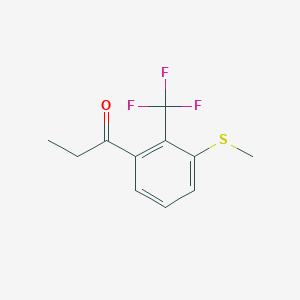
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
